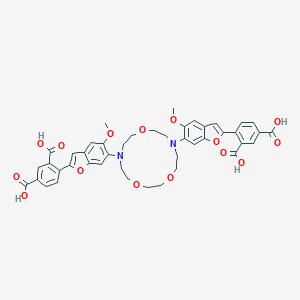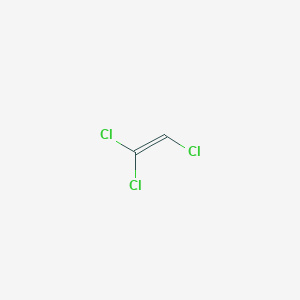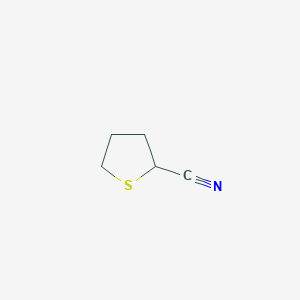
5-Chloro-4-methylpyrimidine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methylpyrimidine 1-oxide (CMPO) is a chemical compound that has been widely used in scientific research for its unique properties. It is a pyrimidine derivative that has a chlorine atom and a methyl group attached to the pyrimidine ring. CMPO is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone.
Mechanism Of Action
The mechanism of action of 5-Chloro-4-methylpyrimidine 1-oxide is based on its ability to form complexes with metal ions. 5-Chloro-4-methylpyrimidine 1-oxide has a high affinity for actinides and lanthanides due to the presence of the pyrimidine ring and the chlorine and methyl groups. The complex formation involves the coordination of the metal ion with the oxygen atoms of the 5-Chloro-4-methylpyrimidine 1-oxide molecule. The resulting complex is stable and can be easily separated from other components in a mixture.
Biochemical And Physiological Effects
5-Chloro-4-methylpyrimidine 1-oxide has been shown to have low toxicity and does not have any significant biochemical or physiological effects on living organisms. It is not metabolized in the body and is excreted unchanged in the urine. However, 5-Chloro-4-methylpyrimidine 1-oxide can cause skin irritation and eye damage if it comes into contact with the skin or eyes.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Chloro-4-methylpyrimidine 1-oxide in lab experiments include its high selectivity and specificity for metal ions, its ability to form stable complexes, and its low toxicity. However, the limitations of using 5-Chloro-4-methylpyrimidine 1-oxide include its high cost, the need for specialized equipment and techniques, and the difficulty in handling and disposing of the compound.
Future Directions
There are several future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research. One area of research is the development of new ligands that have higher selectivity and specificity for metal ions. Another area of research is the use of 5-Chloro-4-methylpyrimidine 1-oxide in the development of new drugs for the treatment of cancer and other diseases. Additionally, 5-Chloro-4-methylpyrimidine 1-oxide can be used in the development of new materials for environmental remediation and nuclear waste management. Further studies are needed to explore the potential applications of 5-Chloro-4-methylpyrimidine 1-oxide in various fields of science and technology.
Conclusion
In conclusion, 5-Chloro-4-methylpyrimidine 1-oxide is a pyrimidine derivative that has been widely used in scientific research for its unique properties. It has a high affinity for metal ions and has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has low toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. The future directions for the use of 5-Chloro-4-methylpyrimidine 1-oxide in scientific research include the development of new ligands, the use of 5-Chloro-4-methylpyrimidine 1-oxide in drug development, and the development of new materials for environmental remediation and nuclear waste management.
Synthesis Methods
5-Chloro-4-methylpyrimidine 1-oxide can be synthesized using various methods, including the reaction of 5-chloro-4-methylpyrimidine with hydrogen peroxide in the presence of a catalyst, such as tungstic acid. Another method involves the reaction of 5-chloro-4-methylpyrimidine with sodium hypochlorite and hydrogen peroxide. The yield of 5-Chloro-4-methylpyrimidine 1-oxide can be improved by using a solvent, such as acetic acid or acetonitrile.
Scientific Research Applications
5-Chloro-4-methylpyrimidine 1-oxide has been extensively used in scientific research as a ligand for the extraction and separation of metal ions, such as uranium, plutonium, and other actinides. It has been used in nuclear fuel reprocessing, environmental monitoring, and nuclear waste management. 5-Chloro-4-methylpyrimidine 1-oxide has also been used as a chelating agent for the treatment of heavy metal poisoning. It has been studied for its potential application in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
CAS RN |
114969-55-0 |
|---|---|
Product Name |
5-Chloro-4-methylpyrimidine 1-oxide |
Molecular Formula |
C5H5ClN2O |
Molecular Weight |
144.56 g/mol |
IUPAC Name |
5-chloro-4-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C5H5ClN2O/c1-4-5(6)2-8(9)3-7-4/h2-3H,1H3 |
InChI Key |
ZOXAAIDMKLVDEG-UHFFFAOYSA-N |
SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
Canonical SMILES |
CC1=NC=[N+](C=C1Cl)[O-] |
synonyms |
Pyrimidine, 5-chloro-4-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)

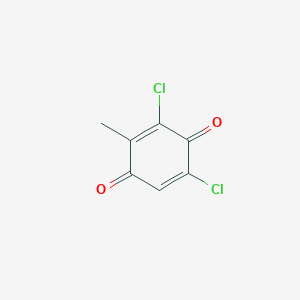
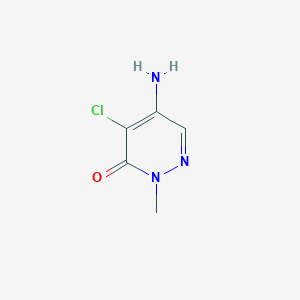

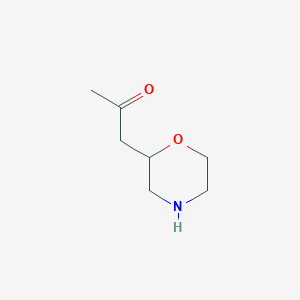
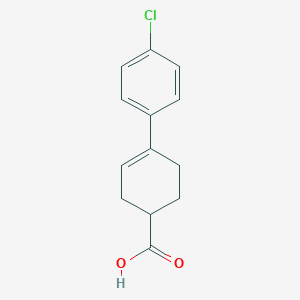
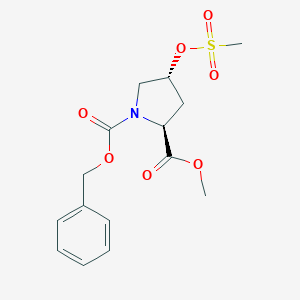
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
